1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile
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Overview
Description
1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile is a complex organic compound that features a cyclopropane ring substituted with amino, dicyanoethenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction or other methods involving carbenes.
Introduction of the amino and dicyanoethenyl groups: This step may involve nucleophilic substitution or addition reactions.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the dicyanoethenyl or other groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,2-dicarbonitrile: Similar structure but without the fluorine atom.
1-(1-Amino-2,2-dicyanoethenyl)-3-(4-chlorophenyl)cyclopropane-1,2-dicarbonitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(1-Amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile may impart unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C15H8FN5 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
1-(1-amino-2,2-dicyanoethenyl)-3-(4-fluorophenyl)cyclopropane-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8FN5/c16-11-3-1-9(2-4-11)13-12(7-19)15(13,8-20)14(21)10(5-17)6-18/h1-4,12-13H,21H2 |
InChI Key |
LFAVCPRYOBBYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(C#N)C(=C(C#N)C#N)N)C#N)F |
Origin of Product |
United States |
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